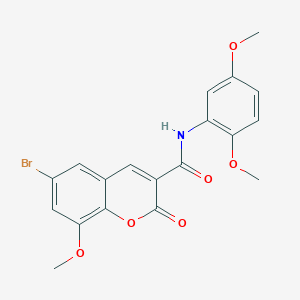

![molecular formula C20H19N3O8S2 B5208326 N-(4-{[(2,5-dimethoxyphenyl)amino]sulfonyl}phenyl)-2-nitrobenzenesulfonamide](/img/structure/B5208326.png)

N-(4-{[(2,5-dimethoxyphenyl)amino]sulfonyl}phenyl)-2-nitrobenzenesulfonamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-(4-{[(2,5-dimethoxyphenyl)amino]sulfonyl}phenyl)-2-nitrobenzenesulfonamide, commonly known as DNBS, is a chemical compound that has been widely used in scientific research for its ability to induce colitis in animal models. DNBS is a potent hapten that can trigger an immune response in the colon, leading to inflammation and tissue damage.

Mécanisme D'action

The mechanism of action of DNBS involves the formation of covalent bonds between DNBS and proteins in the colon, leading to the formation of DNBS-protein conjugates. These conjugates are recognized by the immune system as foreign antigens, leading to the activation of T cells and the production of pro-inflammatory cytokines such as interleukin-1β (IL-1β), tumor necrosis factor-α (TNF-α), and interferon-γ (IFN-γ). The activation of T cells also leads to the recruitment of inflammatory cells such as neutrophils, macrophages, and eosinophils, which further exacerbate the inflammatory response.

Biochemical and Physiological Effects:

DNBS-induced colitis is associated with a number of biochemical and physiological effects, including increased production of reactive oxygen species (ROS), activation of nuclear factor kappa B (NF-κB), and upregulation of cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS). These effects contribute to the development of inflammation and tissue damage in the colon. DNBS-induced colitis is also associated with alterations in gut microbiota, which can further exacerbate the inflammatory response.

Avantages Et Limitations Des Expériences En Laboratoire

One of the main advantages of using DNBS in animal models is its ability to induce colitis that closely resembles human IBD. DNBS-induced colitis is characterized by chronic inflammation, tissue damage, and immune cell infiltration, which are all hallmarks of human IBD. Another advantage of using DNBS is its reproducibility and ease of use. However, there are also some limitations to using DNBS in lab experiments. For example, DNBS-induced colitis is a localized model of IBD that only affects the colon, whereas human IBD can affect multiple organs. Additionally, the use of DNBS in animal models may not fully reflect the complexity of human IBD, which involves genetic, environmental, and immunological factors.

Orientations Futures

There are several future directions for research on DNBS-induced colitis. One area of interest is the role of gut microbiota in the development of colitis. Recent studies have shown that alterations in gut microbiota can contribute to the pathogenesis of IBD. Another area of interest is the development of new therapeutic strategies for IBD. DNBS-induced colitis can be used as a model to test the efficacy of new drugs and therapies for IBD. Finally, there is a need for further research on the mechanism of action of DNBS and its effects on the immune system and gut microbiota. Understanding these mechanisms could lead to the development of new treatments for IBD.

In conclusion, DNBS is a potent hapten that has been widely used in scientific research to induce colitis in animal models. DNBS-induced colitis closely resembles human IBD and has helped researchers to better understand the pathogenesis of IBD and to develop new therapeutic strategies. DNBS-induced colitis is associated with a number of biochemical and physiological effects, including increased production of ROS, activation of NF-κB, and upregulation of COX-2 and iNOS. While there are some limitations to using DNBS in lab experiments, there are also several future directions for research on DNBS-induced colitis, including the role of gut microbiota and the development of new therapeutic strategies for IBD.

Méthodes De Synthèse

DNBS can be synthesized by reacting 2,4-dinitrobenzenesulfonyl chloride with 4-aminobenzenesulfonamide in the presence of a base such as triethylamine. The resulting intermediate is then treated with 2,5-dimethoxyaniline to obtain DNBS. The purity of DNBS can be confirmed by high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy.

Applications De Recherche Scientifique

DNBS has been widely used in scientific research to induce colitis in animal models. Colitis is a chronic inflammatory bowel disease (IBD) that affects millions of people worldwide. The use of DNBS in animal models has helped researchers to better understand the pathogenesis of colitis and to develop new therapeutic strategies for IBD. DNBS-induced colitis is characterized by infiltration of inflammatory cells, increased production of pro-inflammatory cytokines, and epithelial damage.

Propriétés

IUPAC Name |

N-[4-[(2,5-dimethoxyphenyl)sulfamoyl]phenyl]-2-nitrobenzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19N3O8S2/c1-30-15-9-12-19(31-2)17(13-15)22-32(26,27)16-10-7-14(8-11-16)21-33(28,29)20-6-4-3-5-18(20)23(24)25/h3-13,21-22H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PEZFWOXAWOAUJT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)OC)NS(=O)(=O)C2=CC=C(C=C2)NS(=O)(=O)C3=CC=CC=C3[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19N3O8S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

493.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-{4-[(2,5-dimethoxyphenyl)sulfamoyl]phenyl}-2-nitrobenzenesulfonamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![isopropyl 3-{[({4-ethyl-5-[(2-methylphenoxy)methyl]-4H-1,2,4-triazol-3-yl}thio)acetyl]amino}benzoate](/img/structure/B5208255.png)

![1-(5-chloro-2-methylphenyl)-4-{[1-(2-fluorobenzyl)-1H-1,2,3-triazol-4-yl]carbonyl}piperazine](/img/structure/B5208261.png)

![N~2~-[4-chloro-3-(trifluoromethyl)phenyl]-N~2~-(methylsulfonyl)-N~1~-1-naphthylglycinamide](/img/structure/B5208268.png)

![5-[(dimethylamino)sulfonyl]-2-methoxy-N-(2-thienylmethyl)benzamide](/img/structure/B5208280.png)

![N-(2-methoxybenzyl)-N'-[3-(trifluoromethyl)phenyl]ethanediamide](/img/structure/B5208288.png)

![N-[6-methyl-3-(4-morpholinylcarbonyl)-4,5,6,7-tetrahydro-1-benzothien-2-yl]-2-furamide](/img/structure/B5208300.png)

![N-[1-(4-ethoxyphenyl)ethyl]-2-nitrobenzamide](/img/structure/B5208320.png)

![5-chloro-2-methoxy-N-(4-{[6-(3,4,5-trimethyl-1H-pyrazol-1-yl)-3-pyridazinyl]amino}phenyl)benzamide](/img/structure/B5208332.png)

![1-(4-ethylphenyl)-4-[4-(4-morpholinyl)benzylidene]-3,5-pyrazolidinedione](/img/structure/B5208340.png)

![2-phenoxy-N-{4-[(2-quinoxalinylamino)sulfonyl]phenyl}butanamide](/img/structure/B5208341.png)

![N-(2-{[4-(aminosulfonyl)phenyl]amino}-4'-methyl-4,5'-bi-1,3-thiazol-2'-yl)propanamide hydrobromide](/img/structure/B5208342.png)

![2-{2-[4-(4-butoxybenzyl)-1-piperazinyl]ethoxy}ethanol](/img/structure/B5208356.png)